4-(3-Propan-2-yloxyphenyl)oxan-4-ol

Description

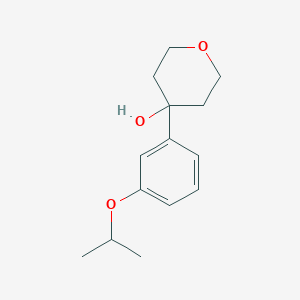

4-(3-Propan-2-yloxyphenyl)oxan-4-ol is a synthetic organic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a phenyl group bearing a propan-2-yloxy (isopropyl ether) moiety at the 3-position. The compound’s stereochemistry and substituent arrangement significantly influence its physicochemical properties, such as solubility and bioavailability.

Properties

IUPAC Name |

4-(3-propan-2-yloxyphenyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-11(2)17-13-5-3-4-12(10-13)14(15)6-8-16-9-7-14/h3-5,10-11,15H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNXMENMXKRLAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2(CCOCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-(3-Propan-2-yloxyphenyl)oxan-4-ol and related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Structural Variations and Reactivity

- Substituent Effects : The target compound’s isopropyl ether group enhances lipophilicity compared to the hydroxymethyl group in (3R,4R)-4-(Hydroxymethyl)oxan-3-ol, which increases hydrophilicity . The sulfanyl group in (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol introduces sulfur-based reactivity (e.g., nucleophilic thiol-ene reactions) absent in the oxygen-based ethers of the target compound .

- Stereochemistry : The (3R,4R) configuration in analogs like (3R,4R)-4-(Hydroxymethyl)oxan-3-ol may confer distinct stereoselective properties in drug synthesis, whereas the target compound’s stereochemistry remains unspecified in available data .

However, (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol is listed as discontinued, highlighting challenges in sourcing sulfur-containing analogs .

Applications Pharmacological Potential: The target compound’s phenolic hydroxyl group may enable antioxidant activity akin to 3-hydroxy-4-methoxycinnamic acid, which is used in supplements and cosmetics .

Natural vs. Synthetic Origins

- Unlike 3-hydroxy-4-methoxycinnamic acid (naturally derived from cinnamon), the target compound and its analogs are synthetic, allowing for tailored modifications but requiring complex synthesis .

Research Findings and Implications

- Bioactivity : The isopropyl ether group in this compound may improve membrane permeability compared to polar derivatives like (3R,4R)-4-(Hydroxymethyl)oxan-3-ol, suggesting superior pharmacokinetic profiles for drug candidates .

- Stability : The oxane ring’s conformational rigidity could enhance metabolic stability relative to flexible cinnamic acid derivatives .

- Industrial Relevance : The discontinued status of (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol underscores the importance of optimizing synthetic routes for sulfur-containing analogs to avoid supply chain issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.